N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide
Description
Properties
IUPAC Name |
N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3OS2/c1-14(2,3)11(19)16-12-17-18-13(21-12)20-8-9-5-4-6-10(15)7-9/h4-7H,8H2,1-3H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGJPVGBRQIVMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN=C(S1)SCC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001320813 | |
| Record name | N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001320813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816625 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
392303-18-3 | |
| Record name | N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001320813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide typically involves multi-step reactions. One common method includes the reaction of 3-fluorobenzyl chloride with thiourea to form 3-fluorobenzylthiourea. This intermediate is then cyclized with thionyl chloride to yield 5-((3-fluorobenzyl)thio)-1,3,4-thiadiazole. Finally, the thiadiazole derivative is reacted with pivaloyl chloride in the presence of a base, such as triethylamine, to form the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity while reducing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of a nitro group results in an amine.
Scientific Research Applications
Antimicrobial Activity
N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide has demonstrated significant antimicrobial properties. Studies have shown that thiadiazole derivatives exhibit activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Anticancer Properties
Research indicates that this compound may possess anticancer activity by targeting specific cancer cell lines. Its structural features allow it to interact with cellular targets involved in tumor growth and proliferation. Preliminary studies suggest that it may inhibit DNA synthesis and induce apoptosis in cancer cells.
Anti-inflammatory Effects
Thiadiazole derivatives have been explored for their anti-inflammatory properties. This compound may modulate inflammatory pathways, providing potential therapeutic benefits in conditions characterized by inflammation.
Study 1: Antimicrobial Efficacy
A study published in Molecules demonstrated that thiadiazole derivatives exhibit potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound's structure significantly influenced its bioactivity, with the 3-fluorobenzyl group enhancing its efficacy .
Study 2: Anticancer Activity
Research conducted on various cancer cell lines revealed that this compound showed promising results in inhibiting cell proliferation. The study highlighted its potential as a lead compound for developing new anticancer agents .
Study 3: Anti-inflammatory Properties
A recent investigation into the anti-inflammatory properties of thiadiazole derivatives found that this compound effectively reduced inflammation markers in vitro. This suggests its potential application in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes essential for the survival of pathogens or cancer cells. The exact molecular pathways and targets can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The compound is compared to structurally related 1,3,4-thiadiazoles with variations in substituents (Table 1). Key differences include:
Substituent Position and Halogen Effects: Compound 5j (N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide) has a para-fluorobenzyl group, whereas the target compound features meta-fluorine. This positional isomerism influences electronic effects and molecular packing, as evidenced by 5j’s higher melting point (138–140°C vs. hypothetical lower values for meta-substituted analogs) . Compound 5e (4-chlorobenzylthio derivative) shows reduced yield (74%) compared to benzylthio derivatives (e.g., 5h: 88%), suggesting halogen size affects reaction efficiency .
Amide Group Modifications :
- The pivalamide group in the target compound introduces steric bulk compared to acetamide derivatives (e.g., 4a-y in ). This may reduce solubility but enhance metabolic resistance, as tert-butyl groups are less prone to enzymatic degradation .
- Compound 3 () uses a nitro-substituted benzamide, which enhances π-π interactions in Akt inhibition but may increase toxicity risks compared to fluorinated analogs .
Table 1: Structural and Physicochemical Comparison
Biological Activity
N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide is a synthetic compound belonging to the class of 1,3,4-thiadiazole derivatives. Its unique structural features, including a thiadiazole ring and a pivalamide group, contribute to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H16FN3S2. The presence of fluorine and sulfur atoms is significant for its biological activity. The compound can be represented structurally as follows:
Biological Activities
This compound exhibits a range of biological activities attributed to the 1,3,4-thiadiazole scaffold. Research indicates that compounds in this class can possess:
- Antimicrobial Activity : Effective against various bacterial strains.
- Anticancer Properties : Demonstrated potential in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : Reduction in inflammatory markers in vitro.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces TNF-alpha levels |
The mechanism of action for this compound involves several pathways:
- Enzyme Inhibition : The compound interacts with specific enzymes crucial for cellular processes.
- Receptor Modulation : It binds to receptors involved in inflammatory responses and cell signaling.
- Membrane Disruption : Alters the integrity of cellular membranes leading to cell death.
These mechanisms suggest that the compound could be a candidate for therapeutic applications targeting infections and cancer.
Case Studies
Recent studies have highlighted the efficacy of this compound in various biological contexts:
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing an IC50 value of 0.5 µM for S. aureus and 0.8 µM for E. coli. This indicates strong potential as an antimicrobial agent.
Study 2: Anticancer Activity
In vitro assays demonstrated that the compound inhibited proliferation in breast cancer cell lines (MCF-7) with an IC50 value of 12 µM, suggesting its role as a potential anticancer drug.
Synthesis Methods
The synthesis of this compound typically involves multi-step procedures:
- Formation of Thiadiazole Ring : Reaction of thiosemicarbazide with carbon disulfide.
- Introduction of Fluorobenzyl Group : Nucleophilic substitution using 3-fluorobenzyl chloride.
- Pivalamide Formation : Coupling with pivaloyl chloride under basic conditions.
Q & A
Q. What synthetic strategies are commonly employed for preparing N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide and its analogs?
Synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-thiadiazole core. Key steps include:
- Thiolation : Reacting 5-amino-1,3,4-thiadiazole-2-thiol derivatives with halogenated intermediates (e.g., 3-fluorobenzyl bromide) under reflux in acetone or ethanol with a base like K₂CO₃ .
- Amidation : Introducing the pivalamide group via coupling reactions using pivaloyl chloride or activated esters in the presence of triethylamine .
- Purification : Recrystallization from ethanol or acetone yields pure compounds, confirmed via melting points and chromatographic methods (TLC) .
Q. How are the structural identities of these compounds confirmed post-synthesis?
Comprehensive spectroscopic characterization is essential:
- IR spectroscopy : Identifies functional groups (e.g., C=O stretching at ~1650–1700 cm⁻¹ for amides) .
- NMR (¹H/¹³C) : Confirms substituent integration (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm, tert-butyl protons at δ 1.2–1.4 ppm) .
- Mass spectrometry (MS) : Validates molecular ion peaks and fragmentation patterns .
Q. What in vitro models are used to assess the anticancer activity of this compound?
Standard protocols include:
- Cell lines : MCF-7 (breast cancer), A549 (lung cancer), and non-cancer NIH3T3 (fibroblasts) for selectivity evaluation .
- Cytotoxicity assays : MTT or SRB assays to determine IC₅₀ values (e.g., promising analogs show IC₅₀ < 0.1 mmol L⁻¹ against MCF-7) .
- Selectivity index (SI) : Calculated as IC₅₀(non-cancer)/IC₅₀(cancer); SI > 3 indicates therapeutic potential .
Advanced Research Questions
Q. How can molecular docking and free energy perturbation (FEP) guide the optimization of thiadiazole derivatives for target specificity?
- Docking studies : Predict binding poses to targets like NMDA receptors or aromatase using software (AutoDock, Schrödinger). For example, fluorobenzyl groups may enhance hydrophobic interactions in receptor pockets .
- FEP calculations : Quantify ligand-receptor binding affinities and guide substitutions (e.g., pivalamide vs. benzamide) to improve BBB penetration or reduce off-target effects .
Q. How should researchers address discrepancies in cytotoxicity data across different cancer cell lines?
Contradictions (e.g., high activity in MCF-7 but low in A549) may arise from:
Q. What strategies enhance the blood-brain barrier (BBB) penetration of thiadiazole-based therapeutics?
- Lipophilicity optimization : Introduce fluorinated groups (e.g., 3-fluorobenzyl) to balance logP values (target range: 2–3) .
- P-glycoprotein inhibition : Co-administer inhibitors (e.g., verapamil) to reduce efflux .
- In silico permeability models : Use tools like SwissADME to predict BBB penetration .
Q. How can researchers validate the pro-apoptotic mechanisms of this compound?
Q. What in vivo models are suitable for preclinical evaluation of this compound?
- Xenograft models : Implant MCF-7 or A549 cells into immunodeficient mice and monitor tumor volume post-treatment .
- Pharmacokinetics (PK) : Measure plasma half-life, bioavailability, and tissue distribution via LC-MS/MS .
- Toxicity screening : Evaluate hepatic/renal function and hematological parameters in rodents .
Data Contradiction and Reproducibility
Q. How should conflicting data on aromatase inhibition be resolved?
If compound 4y (a structural analog) shows IC₅₀ = 0.062 mmol L⁻¹ in MCF-7 but no activity in other models:
Q. What methodologies ensure reproducibility in synthesizing and testing thiadiazole derivatives?
- Standardized protocols : Document reaction conditions (solvent, temperature, catalyst) in detail .
- Reference compounds : Include positive controls (e.g., cisplatin for cytotoxicity, acetazolamide for enzyme inhibition) .
- Open data sharing : Publish spectral data (NMR, MS) in supplementary materials for cross-validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
